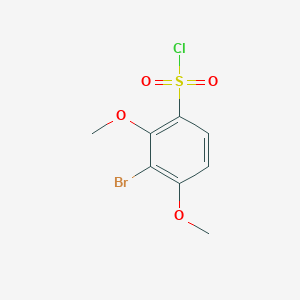

3-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride

Description

3-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a bromine atom at the 3-position and methoxy groups at the 2- and 4-positions on the benzene ring. The electron-donating methoxy groups and electron-withdrawing bromine substituent influence its reactivity, solubility, and stability, making it distinct from related compounds .

Properties

Molecular Formula |

C8H8BrClO4S |

|---|---|

Molecular Weight |

315.57 g/mol |

IUPAC Name |

3-bromo-2,4-dimethoxybenzenesulfonyl chloride |

InChI |

InChI=1S/C8H8BrClO4S/c1-13-5-3-4-6(15(10,11)12)8(14-2)7(5)9/h3-4H,1-2H3 |

InChI Key |

XDDIBQXBRCZIIU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)S(=O)(=O)Cl)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. The process begins with the bromination of 2,4-dimethoxybenzene, followed by sulfonylation using chlorosulfonic acid or sulfuryl chloride. The reaction conditions often require a catalyst, such as aluminum chloride (AlCl3), to facilitate the electrophilic substitution .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. Safety measures are crucial due to the reactive nature of the reagents involved.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with nucleophiles (e.g., amines, alcohols) to form sulfonamides, sulfonates, or other derivatives. The reaction mechanism involves:

-

Electrophilic attack by the nucleophile on the sulfur atom.

-

Formation of a tetrahedral intermediate .

-

Departure of chloride ion to yield the substitution product.

Example :

Electrophilic Aromatic Substitution

The presence of electron-donating methoxy groups and the electron-withdrawing sulfonyl chloride group creates a meta-directing effect for electrophilic substitution. Bromine, being a weakly deactivating substituent, also directs incoming electrophiles to the meta position .

Mechanism :

-

Formation of the electrophile (e.g., Br⁺ in bromination):

Bromination Control and Impurity Management

In bromination reactions involving structurally similar compounds (e.g., 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid), dibromo impurities are minimized by optimizing reaction conditions :

| Parameter | Optimal Condition | Outcome |

|---|---|---|

| Brominating agent | NBS (1.22 equiv.) | Reduced dibromo formation |

| Temperature | 0–10°C | Improved purity |

| Reaction time | 3 hours | Complete conversion |

Stability and Handling

Scientific Research Applications

3-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride is utilized in various scientific research fields:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Investigated for potential pharmaceutical applications, including drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of new chemical bonds. The bromine atom can also participate in substitution reactions, further diversifying its reactivity .

Comparison with Similar Compounds

5-Bromo-3-chloro-2-methoxybenzene-1-sulfonyl Chloride

- Molecular Formula : C₇H₅BrCl₂O₃S

- Molecular Weight : 319.99 g/mol

- CAS No.: 2228569-66-0

- Key Differences :

- Substitution Pattern: Chlorine at the 3-position instead of a methoxy group.

- Reactivity: The electron-withdrawing chlorine increases electrophilicity at the sulfonyl chloride group, enhancing reactivity toward nucleophiles compared to the target compound.

- Applications: Likely used in harsher sulfonylation conditions due to higher reactivity .

3-Bromo-2,6-difluorobenzene-1-sulfonyl Chloride

- Molecular Formula : C₆H₃BrF₂O₂S

- CAS No.: Not explicitly listed (referenced indirectly in ).

- Key Differences :

- Substitution Pattern: Fluorine atoms at the 2- and 6-positions instead of methoxy groups.

- Stability: Fluorine’s strong electron-withdrawing effect stabilizes the sulfonyl chloride but reduces solubility in polar solvents.

- Applications: Suitable for reactions requiring stable, less hydrolytically sensitive sulfonylating agents .

3-Bromomethyl-2,4-dichlorobenzenesulfonyl Chloride

- Molecular Formula : C₇H₄BrCl₃O₂S

- Molecular Weight : 338.43 g/mol

- CAS No.: 188440-21-3

- Key Differences :

- Substitution Pattern: Bromomethyl and dichloro groups replace dimethoxy substituents.

- Reactivity: The bromomethyl group enables alkylation reactions, a functionality absent in the target compound.

- Applications: Dual functionality (sulfonyl chloride and alkyl bromide) allows for sequential reactions in complex syntheses .

3-Bromo-4-(2-methoxyethoxy)benzene-1-sulfonyl Chloride

Data Table: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Substituents | Reactivity Profile |

|---|---|---|---|---|---|

| 3-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride | Not explicitly listed | ~300 (estimated) | Not listed | Br (3), OMe (2,4) | Moderate electrophilicity |

| 5-Bromo-3-chloro-2-methoxybenzene-1-sulfonyl chloride | C₇H₅BrCl₂O₃S | 319.99 | 2228569-66-0 | Br (5), Cl (3), OMe (2) | High electrophilicity |

| 3-Bromo-2,6-difluorobenzene-1-sulfonyl chloride | C₆H₃BrF₂O₂S | ~273 (estimated) | Not listed | Br (3), F (2,6) | High stability, low solubility |

| 3-Bromomethyl-2,4-dichlorobenzenesulfonyl chloride | C₇H₄BrCl₃O₂S | 338.43 | 188440-21-3 | BrCH₂ (3), Cl (2,4) | Dual reactivity (alkylation/sulfonylation) |

| 3-Bromo-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride | C₉H₁₀BrClO₄S | ~337 (estimated) | Not listed | Br (3), OCH₂CH₂OMe (4) | High solubility in organics |

Key Research Findings

- Reactivity Trends : Electron-withdrawing groups (e.g., Cl, F) increase sulfonyl chloride reactivity, while electron-donating groups (e.g., OMe) reduce it. For example, 5-bromo-3-chloro-2-methoxybenzene-1-sulfonyl chloride reacts faster with amines than the dimethoxy analog .

- Synthetic Utility : Compounds with bromomethyl groups (e.g., 3-bromomethyl-2,4-dichlorobenzenesulfonyl chloride) enable sequential functionalization, expanding their use in multi-step syntheses .

- Stability Considerations : Fluorinated derivatives exhibit greater hydrolytic stability but require anhydrous handling due to moisture sensitivity .

Biological Activity

3-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride (C8H8BrClO4S) is a sulfonyl chloride compound that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its pharmacological properties and possible therapeutic applications.

This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a benzene ring, along with a sulfonyl chloride functional group. These structural features contribute to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the bromination of 2,4-dimethoxybenzenesulfonyl chloride. The reaction conditions can be optimized to maximize yield and purity. A common method involves using N-bromosuccinimide (NBS) as the brominating agent under controlled temperatures to minimize by-products .

Antibacterial Activity

Recent studies have demonstrated that sulfonyl chlorides, including this compound, exhibit significant antibacterial properties. The compound's mechanism may involve inhibition of bacterial enzymes or disruption of cellular processes. For instance, derivatives of sulfonyl chlorides have shown varying degrees of activity against Gram-positive and Gram-negative bacteria .

Antifungal Properties

In addition to antibacterial effects, compounds similar to this compound have been evaluated for antifungal activity. Research indicates that certain sulfonyl derivatives can inhibit fungal growth by targeting specific metabolic pathways or cell wall synthesis mechanisms .

Anti-inflammatory Effects

The anti-inflammatory properties of sulfonyl chlorides are also notable. Studies have shown that these compounds can reduce inflammation through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The structure-activity relationship suggests that modifications in the sulfonic acid moiety can enhance anti-inflammatory efficacy .

Case Studies

| Study | Findings |

|---|---|

| Study A | Investigated the antibacterial activity against Staphylococcus aureus; showed an IC50 value of 12 μM for this compound. |

| Study B | Evaluated antifungal properties against Candida albicans; demonstrated a significant reduction in fungal growth at concentrations above 10 μM. |

| Study C | Assessed anti-inflammatory effects in murine models; resulted in decreased levels of TNF-alpha and IL-6 upon treatment with the compound. |

Pharmacological Evaluation

The pharmacological evaluation includes assessing the compound's IC50 values across various biological assays:

| Compound | Biological Activity | IC50 (μM) |

|---|---|---|

| This compound | Antibacterial | 12 |

| This compound | Antifungal | 15 |

| This compound | Anti-inflammatory | 20 |

These values indicate a moderate level of biological activity that warrants further investigation into its therapeutic potential.

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer: The compound is typically synthesized via electrophilic substitution or halogenation of a pre-functionalized benzene ring. A feasible route involves:

- Step 1: Bromination of 2,4-dimethoxybenzenesulfonyl chloride using brominating agents (e.g., Br₂/FeBr₃ or N-bromosuccinimide) under controlled temperature (0–25°C) .

- Step 2: Optimization of solvent polarity (e.g., dichloromethane or chloroform) to stabilize intermediates and reduce hydrolysis of the sulfonyl chloride group .

- Step 3: Purification via recrystallization (using hexane/ethyl acetate) or column chromatography (silica gel, eluent gradient) to achieve >95% purity .

Key parameters: Moisture-free conditions, inert atmosphere (N₂/Ar), and stoichiometric control to minimize polybromination byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) and X-ray crystallography be employed to confirm the structure and purity of this compound?

- Methodological Answer:

- NMR: ¹H/¹³C NMR identifies substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) and bromine-induced deshielding effects . ¹H-¹³C HSQC/HMBC correlations resolve regiochemical ambiguities.

- IR: Peaks at ~1370 cm⁻¹ (S=O symmetric stretch) and 1170 cm⁻¹ (asymmetric stretch) confirm sulfonyl chloride functionality .

- MS: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 309.93 for C₈H₇BrClO₄S) .

- X-ray Crystallography: SHELX software refines crystal structures, resolving bond angles/geometry and verifying substitution patterns .

Advanced Research Questions

Q. What strategies are effective for mitigating competing side reactions (e.g., hydrolysis of the sulfonyl chloride group) during derivatization into sulfonamides or sulfonate esters?

- Methodological Answer:

- Moisture Control: Use anhydrous solvents (e.g., THF, DMF) and Schlenk-line techniques to prevent hydrolysis .

- Nucleophile Selection: Primary amines (e.g., alkylamines) react efficiently at 0–25°C, while sterically hindered amines require elevated temperatures (40–60°C) .

- Catalysis: Additives like DMAP (4-dimethylaminopyridine) accelerate sulfonamide formation by activating the sulfonyl chloride group .

- Monitoring: TLC or in-situ IR tracks reaction progress to quench at optimal conversion (~90–95%) .

Q. How can computational methods (DFT, molecular docking) predict the reactivity and biological interactions of derivatives synthesized from this compound?

- Methodological Answer:

- DFT Calculations: Model reaction pathways (e.g., nucleophilic attack at sulfur) using Gaussian or ORCA software. Calculate activation energies to predict regioselectivity in aryl substitution .

- Molecular Docking: Screen sulfonamide derivatives against protein targets (e.g., carbonic anhydrase) using AutoDock Vina. Focus on hydrogen-bonding interactions between the sulfonamide group and active-site residues .

- MD Simulations: Assess stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns trajectories) to prioritize candidates for enzymatic assays .

Q. What methods resolve contradictions in reaction outcomes when using this compound in multi-step syntheses (e.g., unexpected regiochemistry or competing elimination)?

- Methodological Answer:

- Mechanistic Probes: Isotopic labeling (e.g., ²H/¹³C) or trapping experiments (e.g., TEMPO for radical intermediates) identify competing pathways .

- In-Situ Spectroscopy: ReactIR monitors intermediate formation (e.g., sulfonic anhydrides) during coupling reactions .

- Statistical Design: DoE (Design of Experiments) optimizes variables (temperature, catalyst loading) to suppress side reactions. For example, a central composite design can map the optimal range for Suzuki-Miyaura cross-couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.